[1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-
CAS No.: 118757-35-0
Cat. No.: VC14924358
Molecular Formula: C17H14N4
Molecular Weight: 274.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118757-35-0 |
|---|---|
| Molecular Formula | C17H14N4 |
| Molecular Weight | 274.32 g/mol |
| IUPAC Name | 5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C17H14N4/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)21-17(20-15)18-12-19-21/h1-12,16H,(H,18,19,20) |
| Standard InChI Key | ZTBNSVRCQQGYFH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4 |
Introduction
# Triazolo[1,5-a]pyrimidine, 1,7-Dihydro-5,7-Diphenyl-: A Comprehensive Scientific Review
Synthetic Methodologies
One-Step Condensation Approach
A robust synthesis involves the reaction of phenyl-substituted aldehydes with ethyl cyanoacetate and 3-amino-1,2,4-triazole under catalytic conditions. For example, 4-methoxybenzaldehyde reacts with ethyl cyanoacetate and 3-amino-1,2,4-triazole in acetic acid to yield the target compound with >80% efficiency. This method benefits from readily available starting materials and avoids multi-step purification.
Chalcone-Based Derivatives
Recent work by Al-Wahaibi et al. (2024) expanded the synthetic repertoire by reacting chalcones (e.g., 8a–p) with 3-phenyl-1,2,4-triazole-5-amine (5) to produce 16 novel derivatives. Compounds 9a–p were characterized via ¹H/¹³C NMR, LC-MS, and elemental analysis. For instance, 9h (5-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-phenyl-) showed a molecular ion peak at m/z 413.20 [M+H]⁺, consistent with its formula C₂₄H₁₇ClN₄O .
Pharmacological Activities
Antimicrobial Efficacy
Screening against six pathogens revealed potent activity:
-
9n and 9o inhibited Staphylococcus aureus and Escherichia coli with inhibition zones (IZ) of 42–45 mm, surpassing ciprofloxacin (IZ = 40 mm) .
-
Minimal inhibitory concentrations (MICs) against fungi (Candida albicans) ranged from 15.50–26.30 μM,接近 fluconazole’s 11.50–17.50 μM .
Enzyme Inhibition
9n and 9o demonstrated dual inhibition of E. coli DNA gyrase (IC₅₀ = 5.90–5.40 μM) and DHFR (IC₅₀ = 5.20–5.40 μM), rivaling trimethoprim (IC₅₀ = 5.20 μM). This dual mechanism reduces the likelihood of bacterial resistance .
Structure-Activity Relationships (SAR)
Substituent Effects
-
Para-Methoxy Group: Derivatives with a 4-methoxyphenyl substituent at C7 (9o) showed superior activity (MIC = 16 μM) compared to unsubstituted analogs (MIC >100 μM) .
-
Halogenation: Chlorine at C5 (9g) enhanced Gram-negative activity (IZ = 18–20 mm) but was less effective than methoxy groups .
Molecular Docking Insights
Docking studies revealed that 9n and 9o bind E. coli DNA gyrase via:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume